7'-Ethoxy-2'-(4-ethoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
7’-Ethoxy-2’-(4-ethoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a cyclohexane ring and a pyrazolo[1,5-c][1,3]benzoxazine moiety, with ethoxy groups attached to the phenyl and pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Ethoxy-2’-(4-ethoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by the introduction of the spiro cyclohexane ring. The ethoxy groups are then introduced through etherification reactions.
Preparation of Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Cyclohexane Formation: The cyclohexane ring is introduced through a spiro linkage, often using a cyclization reaction that involves a suitable cyclohexane derivative.
Etherification: The ethoxy groups are introduced using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ethoxy-substituted aldehydes or acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
7’-Ethoxy-2’-(4-ethoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7’-Ethoxy-2’-(4-ethoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane
Properties
Molecular Formula |
C25H30N2O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-ethoxy-2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C25H30N2O3/c1-3-28-19-13-11-18(12-14-19)21-17-22-20-9-8-10-23(29-4-2)24(20)30-25(27(22)26-21)15-6-5-7-16-25/h8-14,22H,3-7,15-17H2,1-2H3 |
InChI Key |
GKDYLZBHNPKFQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC35CCCCC5 |
Origin of Product |
United States |
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